![molecular formula C11H8BrN3O3 B5754551 N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5754551.png)
N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide, also known as BRD3308, is a small molecule inhibitor that has shown promising results in various scientific research applications.
Mechanism of Action
N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide exerts its pharmacological effects by inhibiting the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. This inhibition leads to the downregulation of various genes involved in the development and progression of diseases.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. In addition, N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Advantages and Limitations for Lab Experiments
N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. It is also highly selective for BET proteins, which reduces the risk of off-target effects. However, one limitation of N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide is its low solubility, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide. One potential area of research is the identification of biomarkers that can predict the response to N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide treatment. Another area of research is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. In addition, the combination of N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide with other drugs or therapies may enhance its therapeutic efficacy in the treatment of various diseases.
Conclusion:
In conclusion, N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its inhibition of BET proteins has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cardioprotective effects. While there are limitations to its use in lab experiments, there are several future directions for the research and development of N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide.
Synthesis Methods
N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-furoyl chloride with 3-aminopyridine followed by the reaction with 5-bromo-2-aminopyrimidine. The final step involves the reaction with isocyanate to form the desired product.
Scientific Research Applications
N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential in various scientific research applications. It has been found to be a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide has shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-9-4-3-8(17-9)11(16)18-15-10(13)7-2-1-5-14-6-7/h1-6H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLBLRCCGUFHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)C2=CC=C(O2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

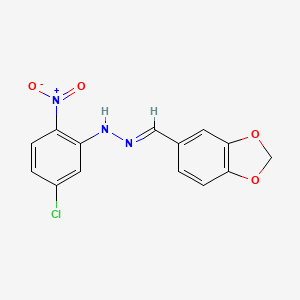
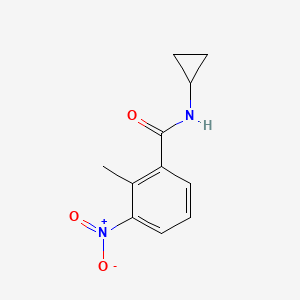
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
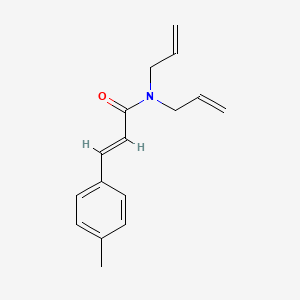
![2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile](/img/structure/B5754509.png)
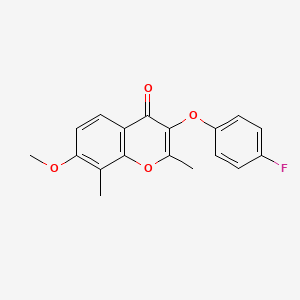
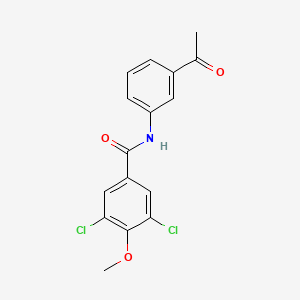
![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid](/img/structure/B5754517.png)
![methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5754522.png)

![6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)

![allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate](/img/structure/B5754559.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)